REACTION_CXSMILES
|
[O-]CC.[Na+].C1(C)C=CC=CC=1.O=[C:13]1[CH2:17][CH2:16][CH2:15][N:14]1[N:18]=[C:19]([C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][N:25]=1)[CH2:20][C:21]([OH:23])=[O:22].Cl>O>[N:25]1[CH:26]=[CH:27][CH:28]=[CH:29][C:24]=1[C:19]1[C:20]([C:21]([OH:23])=[O:22])=[C:13]2[CH2:17][CH2:16][CH2:15][N:14]2[N:18]=1 |f:0.1|
|
Name
|
|
Quantity
|
145 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
7 L
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
3-(2-oxo-pyrrolidin-1-ylimino)-3-pyridin-2-yl-propionic acid
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
O=C1N(CCC1)N=C(CC(=O)O)C1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
6 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with mechanical stirrer, nitrogen inlet and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
Cool to room temperature
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
EXTRACTION
|
Details
|
extract the aqueous layer with 10% isopropyl alcohol in chloroform (2×9 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers, dry (sodium sulfate)
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C=1C(=C2N(N1)CCC2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 218 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |